2-Amino-6-methoxybenzonitrile

Beschreibung

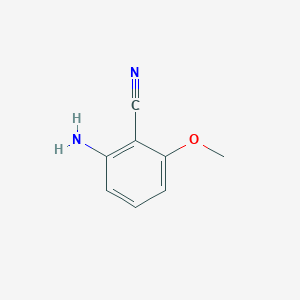

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-6-methoxybenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-11-8-4-2-3-7(10)6(8)5-9/h2-4H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBVLXRZXEOPYDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80507800 |

Source

|

| Record name | 2-Amino-6-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80507800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1591-37-3 |

Source

|

| Record name | 2-Amino-6-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80507800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-6-methoxybenzonitrile (CAS: 1591-37-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-methoxybenzonitrile, with the CAS number 1591-37-3, is an aromatic organic compound that holds significant potential as a versatile building block in medicinal chemistry and pharmaceutical development. Its structure, featuring a benzonitrile core substituted with both an amino and a methoxy group, provides multiple reactive sites for the synthesis of a wide array of more complex molecules. This guide offers a comprehensive overview of its chemical properties, a plausible synthetic route, predicted spectroscopic data, and potential applications in drug discovery based on the biological activities of structurally related compounds.

While 2-Amino-6-methoxybenzonitrile is commercially available, detailed experimental data in peer-reviewed literature is sparse. Therefore, this guide consolidates available information and provides predicted data and protocols based on analogous chemical structures to serve as a valuable resource for researchers.

Physicochemical and Spectroscopic Data

The fundamental properties of 2-Amino-6-methoxybenzonitrile are summarized below. The spectroscopic data is predicted based on the analysis of structurally similar compounds, providing a reference for experimental validation.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1591-37-3 | [1] |

| Molecular Formula | C₈H₈N₂O | [1] |

| Molecular Weight | 148.16 g/mol | [1] |

| Appearance | Not specified (likely a solid) | - |

| Melting Point | Not specified | - |

| Boiling Point | Not specified | - |

| SMILES | COC1=CC=CC(=C1C#N)N | |

| InChI | InChI=1S/C8H8N2O/c1-11-8-5-3-2-4-7(9)6(8)10/h2-5H,9H2,1H3 | - |

Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR | δ 7.2-7.4 (m, 1H, Ar-H), 6.3-6.5 (m, 2H, Ar-H), 4.5-5.0 (br s, 2H, -NH₂), 3.8-3.9 (s, 3H, -OCH₃) |

| ¹³C NMR | δ 160-162 (C-O), 150-152 (C-NH₂), 132-134 (Ar-CH), 118-120 (C≡N), 105-115 (Ar-CH x2), 95-100 (C-CN), 55-57 (-OCH₃) |

| IR (cm⁻¹) | 3450-3300 (N-H stretch), 2220-2230 (C≡N stretch), 1600-1620 (aromatic C=C stretch), 1250-1270 (C-O stretch) |

| Mass Spec. (m/z) | 148 [M]⁺, 133 [M-CH₃]⁺, 119 [M-CO]⁺, 105, 92 |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A potential route to synthesize 2-Amino-6-methoxybenzonitrile could start from 2-hydroxy-6-nitrobenzonitrile. The hydroxyl group would first be methylated, followed by the reduction of the nitro group to an amine.

Detailed Experimental Protocols

The following are hypothetical, detailed protocols for the proposed synthesis and characterization of 2-Amino-6-methoxybenzonitrile. These should be adapted and optimized based on standard laboratory practices.

Step 1: Methylation of 2-Hydroxy-6-nitrobenzonitrile

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-hydroxy-6-nitrobenzonitrile (1.0 eq) in a suitable solvent such as acetone or DMF.

-

Addition of Base: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

-

Methylation: Add dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq) dropwise to the suspension at room temperature.

-

Reaction: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product, 2-methoxy-6-nitrobenzonitrile, by column chromatography on silica gel.

Step 2: Reduction of 2-Methoxy-6-nitrobenzonitrile

-

Suspension: In a round-bottom flask, suspend 2-methoxy-6-nitrobenzonitrile (1.0 eq) in ethanol.

-

Addition of Reducing Agent: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 3.0-4.0 eq) in concentrated hydrochloric acid.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC.

-

Neutralization: After completion, cool the reaction mixture to room temperature. Carefully neutralize the acidic solution by the slow addition of a sodium hydroxide solution until the pH is basic (pH 8-9).

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product, 2-Amino-6-methoxybenzonitrile, by column chromatography on silica gel or recrystallization.

Spectroscopic Characterization Protocol

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

-

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum of the solid sample using a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze the sample using an Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometer to determine the molecular weight and fragmentation pattern.

-

Potential Applications in Drug Discovery

While there is no direct biological activity data for 2-Amino-6-methoxybenzonitrile, the benzonitrile scaffold and its derivatives are prominent in medicinal chemistry. The following table summarizes the reported biological activities of structurally related compounds, suggesting potential avenues for investigation for 2-Amino-6-methoxybenzonitrile and its derivatives.

| Compound Class | Reported Biological Activities | Potential Therapeutic Areas |

| Benzonitrile Derivatives | Antibacterial, Anticancer, Enzyme inhibition | Infectious Diseases, Oncology |

| 2-Aminobenzothiazoles | Antimicrobial (including anti-mycobacterial), Anticancer, Kinase inhibition | Infectious Diseases, Oncology |

| Nicotinonitrile Derivatives | Antimicrobial, Anticancer, Anti-inflammatory | Infectious Diseases, Oncology, Inflammatory Disorders |

Conceptual Role in Signaling Pathways

Given that derivatives of similar structures have been investigated as kinase inhibitors, a conceptual diagram of a relevant signaling pathway, such as the Epidermal Growth Factor Receptor (EGFR) pathway, is presented below. 2-Amino-6-methoxybenzonitrile could serve as a key intermediate in the synthesis of novel EGFR inhibitors.

Conclusion

2-Amino-6-methoxybenzonitrile is a promising, yet underexplored, chemical intermediate with significant potential for application in the synthesis of novel therapeutic agents. Its bifunctional nature allows for diverse chemical modifications, making it an attractive starting material for the generation of compound libraries for high-throughput screening. While direct experimental data on its synthesis and biological activity is limited, this guide provides a solid foundation for researchers by presenting plausible synthetic routes, predicted spectroscopic data, and potential areas of pharmacological investigation based on the activities of structurally related compounds. Further research into this molecule is warranted to fully elucidate its properties and unlock its potential in drug discovery and development.

References

physical properties of 2-Amino-6-methoxybenzonitrile

An In-depth Technical Guide on the Physical Properties of 2-Amino-6-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known , a chemical compound of interest in various research and development fields. The information is presented in a structured format to facilitate easy access and comparison of data. This guide also outlines general experimental protocols for the determination of key physical properties.

Core Physical Properties

The physical characteristics of a compound are fundamental to its application in research and drug development, influencing factors such as solubility, formulation, and reaction kinetics.

Summary of Physical Data

The following table summarizes the key physical and chemical properties of 2-Amino-6-methoxybenzonitrile.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈N₂O | [1][2][3] |

| Molecular Weight | 148.16 g/mol | [1][2][3] |

| Melting Point | 141 °C | [1] |

| Boiling Point | 339.4 °C at 760 mmHg | [1][2] |

| Density | 1.17 g/cm³ | [1] |

| Appearance | Fine off-white to light tan powder (for the related compound 2-amino-6-methoxybenzothiazole, suggesting a similar appearance) | [4] |

| Vapor Pressure | 9.22E-05 mmHg at 25°C | [1] |

| Flash Point | 159.1 °C | [1] |

| pKa (Predicted) | 1.39 ± 0.10 | [1] |

| LogP (Predicted) | 1.73 | [1] |

| Storage Temperature | Room temperature, in a dark place under an inert atmosphere | [1] |

| CAS Number | 1591-37-3 | [1][3] |

Experimental Protocols

Standard methodologies are employed to determine the physical properties of organic compounds like 2-Amino-6-methoxybenzonitrile. While specific experimental data for this compound is not extensively published, the following general protocols are applicable.

Melting Point Determination

The melting point is a crucial indicator of purity.

-

Apparatus: Capillary melting point apparatus (e.g., Mel-Temp or similar).

-

Procedure:

-

A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting range.[5][6]

-

Boiling Point Determination

Due to the high boiling point of 2-Amino-6-methoxybenzonitrile, distillation under reduced pressure is recommended to prevent decomposition.

-

Apparatus: Simple or vacuum distillation apparatus.[5]

-

Procedure (Simple Distillation):

-

The compound is placed in a round-bottom flask with a few boiling chips.

-

The flask is connected to a distillation head with a condenser and a collection flask.

-

A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation head.

-

The flask is heated, and the temperature is recorded when the liquid is boiling and the vapor is condensing on the thermometer bulb, indicating the boiling point.[5]

-

Solubility Assessment

Solubility is determined by testing the dissolution of the compound in various solvents.

-

Procedure:

-

A small, measured amount of the solute (e.g., 10 mg) is added to a test tube containing a small volume of the solvent (e.g., 1 mL).

-

The mixture is agitated at a constant temperature.

-

Observations are made to determine if the solid dissolves completely, partially, or not at all.[6][7][8] This is repeated with a range of polar and non-polar solvents.

-

Spectroscopic Analysis

Spectroscopic techniques are essential for structural elucidation and confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

The solution is placed in an NMR tube.

-

¹H and ¹³C NMR spectra are acquired to determine the chemical structure.[9]

-

-

Infrared (IR) Spectroscopy:

-

A small amount of the solid sample is placed on the crystal of an ATR-FTIR spectrometer.

-

The IR spectrum is recorded to identify functional groups present in the molecule.[9]

-

-

Mass Spectrometry (MS):

-

A dilute solution of the sample is prepared and introduced into the mass spectrometer.

-

The mass-to-charge ratio of the molecular ion and fragment ions are determined to confirm the molecular weight and aspects of the structure.[9]

-

Visualizations

Experimental Workflow for Physical Property Determination

The following diagram illustrates a typical workflow for the characterization of the physical properties of a solid organic compound like 2-Amino-6-methoxybenzonitrile.

Caption: A logical workflow for determining the physical and spectroscopic properties of a solid organic compound.

References

- 1. lookchem.com [lookchem.com]

- 2. 2-Amino-6-methoxybenzonitrile [myskinrecipes.com]

- 3. biosynth.com [biosynth.com]

- 4. 2-Amino-6-methoxybenzothiazole | C8H8N2OS | CID 15630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. scribd.com [scribd.com]

- 7. scribd.com [scribd.com]

- 8. amherst.edu [amherst.edu]

- 9. benchchem.com [benchchem.com]

2-Amino-6-methoxybenzonitrile molecular weight and formula

An In-depth Technical Guide to 2-Amino-6-methoxybenzonitrile: Molecular Weight and Formula

This technical guide provides essential information regarding the molecular weight and chemical formula of 2-Amino-6-methoxybenzonitrile, a compound of interest for researchers, scientists, and professionals in drug development.

Core Molecular Data

The fundamental molecular properties of 2-Amino-6-methoxybenzonitrile are summarized below. This data is critical for a wide range of applications, from reaction stoichiometry to analytical characterization.

| Property | Value |

| Chemical Formula | C₈H₈N₂O[1][2][3] |

| Molecular Weight | 148.16 g/mol |

| Alternate Molecular Weight | 148.164[1] |

| CAS Number | 1591-37-3[1][4] |

Structural and Logical Representation

The relationship between the compound's nomenclature and its core molecular data can be visualized as a direct logical flow. The chemical name defines a specific molecular structure, from which the molecular formula is derived, and subsequently, the molecular weight is calculated.

Experimental Protocols

Signaling Pathways

The direct involvement of 2-Amino-6-methoxybenzonitrile in specific signaling pathways is not extensively documented in publicly available literature. Its primary role, as highlighted in various chemical and pharmaceutical contexts, is that of a synthetic intermediate. Therefore, its biological effects would be attributed to the larger, more complex molecules synthesized from it. Researchers investigating the biological activity of derivatives of this compound would typically perform assays to determine their effects on specific cellular signaling pathways relevant to their therapeutic targets.

References

Navigating the Solubility Landscape of 2-Amino-6-methoxybenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-methoxybenzonitrile is a substituted aromatic nitrile of significant interest in medicinal chemistry and materials science. Its utility in the synthesis of novel heterocyclic compounds and as a building block for functional materials necessitates a thorough understanding of its physicochemical properties. Among these, solubility in organic solvents is a critical parameter that governs reaction kinetics, purification strategies, formulation development, and overall process efficiency.

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Amino-6-methoxybenzonitrile. In the absence of extensive published quantitative data, this document focuses on empowering researchers with the methodologies to determine and predict its solubility. It outlines detailed experimental protocols and introduces theoretical models for solubility prediction, enabling informed solvent selection and process optimization.

Understanding Solubility: Theoretical Framework

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the solute and solvent. For 2-Amino-6-methoxybenzonitrile, the presence of a polar amino (-NH2) group and a moderately polar methoxy (-OCH3) and nitrile (-CN) group, combined with a nonpolar benzene ring, results in a molecule with a nuanced solubility profile. It is anticipated to exhibit higher solubility in polar organic solvents that can engage in hydrogen bonding and dipole-dipole interactions.

Quantitative Solubility Data

As of this guide's publication, specific quantitative solubility data for 2-Amino-6-methoxybenzonitrile in a range of organic solvents is not available in peer-reviewed literature. To facilitate and standardize future research, the following table is provided as a template for researchers to populate with their experimentally determined or predicted solubility data.

Table 1: Experimentally Determined or Predicted Solubility of 2-Amino-6-methoxybenzonitrile

| Solvent Class | Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Solubility (mole fraction) | Method |

| Polar Protic | Methanol | 25 | |||

| Ethanol | 25 | ||||

| Isopropanol | 25 | ||||

| Polar Aprotic | Acetone | 25 | |||

| Acetonitrile | 25 | ||||

| Dimethylformamide (DMF) | 25 | ||||

| Dimethyl sulfoxide (DMSO) | 25 | ||||

| Non-Polar | Toluene | 25 | |||

| Hexane | 25 | ||||

| Dichloromethane | 25 |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental. The following are detailed protocols for common and reliable methods for measuring the solubility of 2-Amino-6-methoxybenzonitrile in organic solvents.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility.[2][3][4][5] It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and determining the mass of the dissolved solute.

Protocol:

-

Equilibration: Add an excess amount of 2-Amino-6-methoxybenzonitrile to a known volume or mass of the desired organic solvent in a sealed, temperature-controlled vessel.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. Carefully separate the saturated supernatant from the solid residue by filtration or centrifugation.

-

Solvent Evaporation: Accurately weigh a portion of the clear, saturated solution into a pre-weighed container.

-

Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the solute's decomposition point) until a constant weight of the dried solute is achieved.

-

Calculation: The solubility is calculated from the mass of the dissolved solute and the corresponding mass of the solvent.

UV-Vis Spectrophotometric Method

This method is suitable if 2-Amino-6-methoxybenzonitrile exhibits a characteristic UV-Vis absorbance in the chosen solvent.[6][7][8]

Protocol:

-

Calibration Curve: Prepare a series of standard solutions of 2-Amino-6-methoxybenzonitrile of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration.

-

Saturated Solution Preparation: Prepare a saturated solution and separate the supernatant as described in the gravimetric method (steps 1-3).

-

Analysis: Dilute an accurately measured aliquot of the saturated supernatant with the solvent to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

Calculation: Use the calibration curve to determine the concentration of the diluted solution and then calculate the concentration of the original saturated solution.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and specific method for determining solubility, especially in complex mixtures or for compounds with low solubility.[9][10][11][12]

Protocol:

-

Method Development: Develop an HPLC method for the quantitative analysis of 2-Amino-6-methoxybenzonitrile. This includes selecting an appropriate column, mobile phase, flow rate, and detection wavelength.

-

Calibration: Prepare and run a series of standard solutions of known concentrations to establish a calibration curve.

-

Sample Preparation: Prepare a saturated solution and separate the supernatant as described in the gravimetric method (steps 1-3).

-

Analysis: Inject a known volume of the filtered supernatant (or a diluted aliquot) into the HPLC system.

-

Quantification: Determine the concentration of 2-Amino-6-methoxybenzonitrile in the sample by comparing its peak area to the calibration curve.

Predictive Models for Solubility

In the absence of experimental data, computational models can provide valuable estimates of solubility.

UNIFAC Group Contribution Model

The UNIFAC (UNIQUAC Functional-group Activity Coefficients) method is a group-contribution model that predicts activity coefficients in non-ideal mixtures.[13][14][15][16] By breaking down the molecule into its constituent functional groups, UNIFAC can estimate the solubility of a compound in various solvents. This method requires knowledge of the solute's melting point and enthalpy of fusion.

COSMO-RS

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a quantum chemistry-based method for predicting thermodynamic properties of fluids and solutions.[17][18][19][20][21] It uses the screening charge density on the surface of molecules from quantum chemical calculations to determine the chemical potential of a species in solution, from which solubility can be derived. COSMO-RS is a powerful tool for solvent screening and can provide good qualitative and semi-quantitative solubility predictions.

Visualizing Experimental and Predictive Workflows

To aid in the practical application of the methodologies described, the following diagrams illustrate the logical flow of the experimental and predictive approaches to determining the solubility of 2-Amino-6-methoxybenzonitrile.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. pharmacyjournal.info [pharmacyjournal.info]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. pharmajournal.net [pharmajournal.net]

- 6. scirp.org [scirp.org]

- 7. ingentaconnect.com [ingentaconnect.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. helixchrom.com [helixchrom.com]

- 12. Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Prediction of solubility in nonideal multicomponent systems using the UNIFAC group contribution model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]

- 16. UNIFAC - Wikipedia [en.wikipedia.org]

- 17. scispace.com [scispace.com]

- 18. scm.com [scm.com]

- 19. COSMO-RS - Wikipedia [en.wikipedia.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. approcess.com [approcess.com]

An In-depth Technical Guide to 2-Amino-6-methoxybenzonitrile: Structural Analogues and Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzonitrile derivatives are a cornerstone in medicinal chemistry, serving as versatile scaffolds for the development of novel therapeutic agents. The unique physicochemical properties of the benzonitrile moiety, including its role as a hydrogen bond acceptor and its utility as a bioisostere for other functional groups, have established it as a "privileged scaffold" in drug design.[1] This guide focuses on the synthesis, biological activities, and therapeutic potential of 2-Amino-6-methoxybenzonitrile and its structural analogues. These compounds have garnered significant interest for their diverse pharmacological profiles, which include anticancer, anti-diabetic, and immunomodulatory activities. This document provides a comprehensive overview of synthetic methodologies, quantitative biological data, detailed experimental protocols, and insights into the relevant signaling pathways.

Physicochemical Properties of 2-Amino-6-methoxybenzonitrile

The core compound, 2-Amino-6-methoxybenzonitrile, possesses the following properties:

| Property | Value | Reference |

| CAS Number | 1591-37-3 | [2] |

| Molecular Formula | C₈H₈N₂O | [2] |

| Molecular Weight | 148.16 g/mol | [2] |

| SMILES | COC1=CC=CC(=C1C#N)N | [2] |

| Storage | 10°C - 25°C, keep container well closed | [2] |

Synthetic Methodologies

The synthesis of 2-Amino-6-methoxybenzonitrile and its derivatives can be achieved through various established organic chemistry reactions. The selection of a particular synthetic route often depends on the desired substitution pattern and the availability of starting materials.

General Synthesis of 2-Aminobenzonitrile Derivatives

A common approach for synthesizing substituted 2-aminobenzonitriles involves the reaction of an appropriately substituted aniline with potassium thiocyanate in the presence of bromine and glacial acetic acid.[3] Another versatile method is the multi-component synthesis of 2-amino-3,5-dicarbonitrile-6-thio-pyridines, which involves the reaction of aldehydes, malononitrile, and thiophenols, often catalyzed by a metal-organic framework (MOF).[4]

Synthesis of a 2-Amino-6-methoxy-4H-benzo[h]chromene-3-carbonitrile Derivative

A specific analogue, 2-amino-6-methoxy-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile, was synthesized via a microwave-assisted reaction.[5]

Experimental Protocol:

-

Combine 4-methoxynaphthalen-1-ol (0.01 mol), 2-bromobenzaldehyde (0.01 mol), malononitrile (0.01 mol), and piperidine (0.5 mL) in 30 mL of 100% ethanol.[5]

-

Subject the mixture to microwave irradiation at 400 W and 140°C for two minutes.[5]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).[6]

-

Upon completion, the product can be purified and characterized using standard analytical techniques such as NMR and mass spectrometry.[5]

Synthesis of Biphenyl-1,2,3-triazol-benzonitrile Derivatives

A series of these derivatives were synthesized as PD-1/PD-L1 inhibitors. The general procedure involves the reaction of a key intermediate with a substituted aldehyde.[1]

Experimental Protocol:

-

To a solution of the starting compound (0.2 g, 0.35 mmol) and a substituted aldehyde (0.35 mmol) in methanol (2 mL), add acetic acid (0.01 mL, 0.17 mmol).[1]

-

Stir the reaction mixture for 2 hours at room temperature.[1]

-

Cool the reaction mixture to 0°C and add NaCNBH₃ (0.043 g, 0.7 mmol).[1]

-

Allow the reaction to warm to room temperature and stir for 8 hours under an inert atmosphere.[1]

-

Monitor the reaction to completion using TLC.[1]

-

Once complete, remove the methanol under reduced pressure.[1]

-

The crude product can be further purified by column chromatography.[1]

Biological Activities and Therapeutic Potential

Structural analogues and derivatives of 2-Amino-6-methoxybenzonitrile have demonstrated significant activity against a range of therapeutic targets.

Anticancer Activity

1. EGFR and VEGFR-2 Inhibition:

Certain derivatives of 2-Amino-6-methoxybenzonitrile have shown potent inhibitory activity against key receptor tyrosine kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6]

| Compound | Target | IC₅₀ (µM) | Reference |

| 2-amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile | EGFR | 0.2162 ± 1.1 | [6] |

| 2-amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile | VEGFR-2 | 0.2592 ± 1.5 | [6] |

| Sorafenib (Reference) | EGFR | 0.2307 ± 1.8 | [6] |

| Sorafenib (Reference) | VEGFR-2 | 0.3075 ± 1.2 | [6] |

| 2-amino-6-methoxy-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile | EGFRWT | 3.27 ± 0.72 | [5] |

| 2-amino-6-methoxy-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile | EGFRT790M | 1.92 ± 0.05 | [5] |

EGFR Signaling Pathway:

EGFR is a transmembrane glycoprotein that, upon binding to its ligand (e.g., EGF), dimerizes and activates its intracellular tyrosine kinase domain. This leads to the autophosphorylation of the receptor and the initiation of downstream signaling cascades, including the RAS-RAF-MAPK and PI3K/AKT pathways, which promote cell proliferation, survival, and invasion.[7][8] EGFR inhibitors, such as certain benzonitrile derivatives, act as ATP analogues, competing with ATP for binding to the kinase domain and thereby blocking the signaling cascade.[7]

Caption: EGFR Signaling Pathway and Inhibition by Benzonitrile Derivatives.

VEGFR Signaling Pathway:

VEGF receptors, primarily VEGFR2, are key mediators of angiogenesis, the formation of new blood vessels.[9] The binding of VEGF to its receptor triggers dimerization and autophosphorylation, activating downstream pathways like the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are crucial for endothelial cell proliferation, migration, and survival.[9] VEGFR inhibitors block this signaling, thereby inhibiting tumor angiogenesis.

Caption: VEGFR Signaling Pathway and its Inhibition.

2. Tubulin Polymerization Inhibition:

Several benzonitrile derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process for mitotic spindle formation and cell division.[10][11] By disrupting microtubule dynamics, these compounds induce cell cycle arrest, typically in the G2/M phase, leading to apoptosis in cancer cells.

| Compound Class | Target | IC₅₀ (µM) | Reference |

| Arylthioindoles | Tubulin Polymerization | <1.0 to 4.5 | [12] |

| Indole-chalcone derivatives | Tubulin Polymerization | 2.68 ± 0.15 | [12] |

| Trimethoxychalcones | Tubulin Polymerization | 2.2 and 2.8 | [12] |

| Quinoline-indole derivatives | Tubulin Polymerization | 2.09 and 2.54 | [13] |

3. PD-1/PD-L1 Interaction Inhibition:

The interaction between Programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a key immune checkpoint that cancer cells exploit to evade the immune system. Small molecule inhibitors that block this interaction can restore T-cell activity against tumors.[14] Benzonitrile-containing compounds have emerged as promising candidates in this area.[1]

| Compound | Target | IC₅₀ (µM) | Reference |

| Biphenyl-1,2,3-triazol-benzonitrile (Compound 7) | PD-1/PD-L1 Interaction | 8.52 | [1] |

| Biphenyl-1,2,3-triazol-benzonitrile (Compound 6) | PD-1/PD-L1 Interaction | 12.28 | |

| Biphenyl-1,2,3-triazol-benzonitrile (Compound 8a) | PD-1/PD-L1 Interaction | 14.08 |

Experimental Protocol for PD-1/PD-L1 Interaction Assay (HTRF):

-

Prepare serial dilutions of the test compound in an appropriate assay buffer.[1]

-

In a 384-well low volume plate, add the test compound, followed by the PD-1 and PD-L1 proteins.[1]

-

Incubate the mixture to allow for protein-protein interaction and inhibitor binding.[1]

-

Add the HTRF detection reagents.[1]

-

Incubate to allow for the binding of the detection antibodies.[1]

-

Read the plate on an HTRF-compatible reader, measuring the emission at two different wavelengths (e.g., 620 nm and 665 nm).[1]

Anti-diabetic Activity: DPP-4 Inhibition

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that inactivates incretin hormones like GLP-1, which are responsible for regulating insulin secretion.[15][16] Inhibition of DPP-4 prolongs the action of incretins, leading to improved glycemic control in type 2 diabetes. The nitrile group is a key pharmacophore in many DPP-4 inhibitors.[15]

| Compound Class | Target | IC₅₀ (µM) | Reference |

| Amino pyrrole-2-carbonitrile derivatives | DPP-4 | 0.004 to 113.6 | [17] |

General Drug Discovery Workflow for a Novel Benzonitrile Derivative:

Caption: A Generalized Drug Discovery and Development Pipeline.

Conclusion

2-Amino-6-methoxybenzonitrile and its structural analogues represent a rich source of chemical diversity for the development of new therapeutic agents. The versatility of the benzonitrile scaffold allows for the fine-tuning of electronic and steric properties to achieve high potency and selectivity for a variety of biological targets. The data and protocols presented in this guide underscore the significant potential of this class of compounds in addressing unmet medical needs in oncology, immunology, and metabolic diseases. Further exploration of the structure-activity relationships and optimization of lead compounds will undoubtedly pave the way for the next generation of benzonitrile-based drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. biosynth.com [biosynth.com]

- 3. researchgate.net [researchgate.net]

- 4. Multi-component synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles using Zn(II) and Cd(II) metal-organic frameworks (MOFs) under solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ClinPGx [clinpgx.org]

- 9. Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure Guided Design, Synthesis, and Biological Evaluation of Novel Benzosuberene Analogues as Inhibitors of Tubulin Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of Novel Small-Molecule Inhibitors of PD-1/PD-L1 Interaction via Structural Simplification Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. gsconlinepress.com [gsconlinepress.com]

- 17. Heterocyclic Compounds as Dipeptidyl Peptidase-IV Inhibitors with Special Emphasis on Oxadiazoles as Potent Anti-Diabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 2-Amino-6-methoxybenzonitrile: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a plausible synthetic route for the compound 2-Amino-6-methoxybenzonitrile. Given the limited availability of direct experimental data in public databases, this document combines predicted spectroscopic data for a structurally related compound, 2-Amino-4-methoxy-5-nitrobenzonitrile, with established experimental protocols for analogous compounds to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-Amino-4-methoxy-5-nitrobenzonitrile (C₈H₇N₃O₃, Molecular Weight: 193.16 g/mol ). These predictions, based on computational models, offer expected values for key spectroscopic techniques and can serve as a reference for the analysis of the target compound, 2-Amino-6-methoxybenzonitrile.[1]

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃) [1]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 8.2 | Singlet | 1H | Aromatic H |

| ~6.2 - 6.5 | Singlet | 1H | Aromatic H |

| ~5.5 - 6.0 | Broad Singlet | 2H | -NH₂ |

| ~3.9 - 4.1 | Singlet | 3H | -OCH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃) [1]

| Chemical Shift (ppm) | Assignment |

| ~160 - 165 | C-OCH₃ |

| ~145 - 150 | C-NH₂ |

| ~135 - 140 | C-NO₂ |

| ~120 - 125 | Aromatic CH |

| ~115 - 120 | C-CN |

| ~100 - 105 | Aromatic CH |

| ~95 - 100 | C-CN |

| ~55 - 60 | -OCH₃ |

Table 3: Predicted Infrared (IR) Spectroscopy Data [1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Doublet | N-H stretch (primary amine) |

| ~2230 - 2210 | Strong | C≡N stretch (nitrile) |

| 1620 - 1580 | Medium | Aromatic C=C stretch |

| 1550 - 1490 | Strong | N-O stretch (nitro group) |

| 1350 - 1300 | Strong | N-O stretch (nitro group) |

| 1280 - 1200 | Strong | Aryl C-O stretch (methoxy) |

| 1150 - 1050 | Medium | C-N stretch (amine) |

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization - EI) [1]

| m/z | Relative Intensity (%) | Assignment |

| 193 | 100 | [M]⁺ (Molecular Ion) |

| 178 | Moderate | [M - CH₃]⁺ |

| 163 | Moderate | [M - NO]⁺ |

| 147 | High | [M - NO₂]⁺ |

| 119 | Moderate | [M - NO₂ - CO]⁺ |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of organic compounds like 2-Amino-6-methoxybenzonitrile. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.[1]

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or 500 MHz spectrometer. The spectral width should be set to cover a range of approximately -2 to 12 ppm. A sufficient number of scans should be performed to achieve a good signal-to-noise ratio.[1]

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. The spectral width should be set to cover a range of approximately 0 to 200 ppm. A proton-decoupled pulse sequence is typically used. A significantly larger number of scans will be necessary compared to the ¹H NMR spectrum to obtain a clear signal.[1]

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid, dry sample directly onto the diamond crystal of an ATR accessory.[1]

Data Acquisition: Record the IR spectrum over the range of 4000 to 400 cm⁻¹. It is crucial to collect a background spectrum of the clean, empty ATR crystal before analyzing the sample.[1]

Mass Spectrometry (MS)

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[1]

Data Acquisition: Introduce the sample solution into an Electrospray Ionization (ESI) mass spectrometer. Acquire the mass spectrum in both positive and negative ion modes over a suitable mass range, for instance, m/z 50-500.[1]

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound.

References

chemical structure and properties of 2-Amino-6-methoxybenzonitrile

An In-depth Technical Guide to 2-Amino-6-methoxybenzonitrile

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies for 2-Amino-6-methoxybenzonitrile. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Identity and Physical Properties

2-Amino-6-methoxybenzonitrile is an organic compound featuring an aromatic ring substituted with an amino, a methoxy, and a nitrile group. These functional groups make it a versatile building block in medicinal chemistry and material science.

Table 1: Chemical Identifiers for 2-Amino-6-methoxybenzonitrile

| Identifier | Value |

| CAS Number | 1591-37-3[1] |

| Molecular Formula | C₈H₈N₂O[1] |

| Molecular Weight | 148.16 g/mol [1] |

| Canonical SMILES | COC1=CC=CC(=C1C#N)N[1] |

| InChI Key | LBVLXRZXEOPYDW-UHFFFAOYSA-N[1] |

| MDL Number | MFCD09745275[2] |

Table 2: Physicochemical Properties of 2-Amino-6-methoxybenzonitrile

| Property | Value |

| Melting Point | 141 °C[1] |

| Boiling Point (Predicted) | 339.4 °C at 760 mmHg[1] |

| Density (Predicted) | 1.17 g/cm³[1] |

| pKa (Predicted) | 1.39 ± 0.10[1] |

| LogP (Predicted) | 1.73[1] |

| Storage Conditions | Store at 10°C - 25°C in a well-closed container. Keep in a dark place under an inert atmosphere[1][2]. |

| Appearance | Solid (predicted) |

Chemical Structure

The structure of 2-Amino-6-methoxybenzonitrile consists of a benzene ring with three substituents. The nitrile (-C≡N) and amino (-NH₂) groups are ortho to each other, and the methoxy (-OCH₃) group is also ortho to the amino group.

Experimental Protocols

Proposed Synthesis Workflow

A potential synthetic route could involve the amination of a difluoro- or other suitably activated methoxybenzonitrile precursor.

General Protocol for Spectroscopic Analysis

The following are generalized protocols for acquiring spectroscopic data, which can be adapted for 2-Amino-6-methoxybenzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy [4]

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher spectrometer. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A greater number of scans will be necessary compared to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy [4]

-

Sample Preparation: If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the dry, solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum of the empty crystal should be collected prior to sample analysis.

Mass Spectrometry (MS) [4]

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a solvent like methanol or acetonitrile.

-

Data Acquisition: Introduce the solution into an Electrospray Ionization (ESI) or Electron Ionization (EI) mass spectrometer and acquire the spectrum over a suitable mass range (e.g., m/z 50-300).

Spectroscopic Data Profile (Predicted)

While experimental spectra for 2-Amino-6-methoxybenzonitrile are not widely published, expected spectral characteristics can be predicted based on its functional groups.

Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~6.5 - 7.5 | Multiplet | 3H | Aromatic H |

| ~4.5 - 5.5 | Broad Singlet | 2H | -NH₂ |

| ~3.8 | Singlet | 3H | -OCH₃ |

Table 4: Predicted Key Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Doublet | N-H stretch (primary amine) |

| ~2230 - 2210 | Strong | C≡N stretch (nitrile) |

| 1620 - 1580 | Medium | Aromatic C=C stretch |

| 1280 - 1200 | Strong | Aryl C-O stretch (methoxy) |

Table 5: Predicted Mass Spectrometry (MS) Fragments

| m/z Value | Assignment |

| 148 | [M]⁺ (Molecular Ion) |

| 133 | [M - CH₃]⁺ |

| 120 | [M - CO]⁺ or [M - N₂]⁺ |

| 105 | [M - CH₃ - CO]⁺ |

Safety and Handling

Based on available safety data for this compound, the following hazard statements apply.

-

Hazard Codes: H302, H312, H332 (Harmful if swallowed, in contact with skin, or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Codes: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Standard laboratory safety practices, including the use of a fume hood and appropriate personal protective equipment (PPE), should be followed when handling this compound.

References

2-Amino-6-methoxybenzonitrile: A Technical Safety and Handling Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for 2-Amino-6-methoxybenzonitrile (CAS No: 1591-37-3). The information is intended to support researchers, scientists, and drug development professionals in the safe handling and use of this compound in a laboratory setting.

Hazard Identification and Classification

2-Amino-6-methoxybenzonitrile is classified as a hazardous substance. The primary hazards are related to acute toxicity (oral, dermal, and inhalation), skin irritation, and serious eye irritation. It may also cause respiratory irritation.

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Pictograms:

Signal Word: Warning

Physical and Chemical Properties

Understanding the physical and chemical properties of 2-Amino-6-methoxybenzonitrile is crucial for safe handling and storage.

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₈H₈N₂O[1] |

| Molecular Weight | 148.16 g/mol [1] |

| Appearance | Brown solid[2] |

| Melting Point | 141 °C[3] |

| Boiling Point | 339.4 °C at 760 mmHg[3][4] |

| Flash Point | 159.1 °C[3] |

| Density | 1.17 g/cm³[3] |

| Vapor Pressure | 9.22E-05 mmHg at 25°C[3] |

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure laboratory safety.

Handling

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[2][5][6] Ensure eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat. Avoid prolonged or repeated skin contact.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.

-

-

Hygiene Practices: Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke in the laboratory.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][6]

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Store in a dark place, under an inert atmosphere at room temperature.[3]

Emergency Procedures

First Aid Measures

Table 3: First Aid Procedures

| Exposure Route | First Aid Instructions |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[6] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[6] If skin irritation occurs, get medical advice/attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[6] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or poison control center immediately.[6] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Experimental Protocols for Safety Assessment

Acute Oral Toxicity (OECD Guideline 423)

This method provides information on the health hazards likely to arise from a single oral exposure to a substance.

-

Test Animals: Typically, rats or mice of a single sex are used.

-

Dosage: A single dose of the substance is administered by gavage. The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight).

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

-

Endpoint: The test allows for the determination of the acute oral LD50 (the dose that is lethal to 50% of the test animals) and the GHS classification for acute oral toxicity.

Skin Irritation/Corrosion (OECD Guideline 404)

This test determines the potential of a substance to cause reversible or irreversible skin damage.

-

Test Animals: Albino rabbits are typically used.

-

Application: A small amount of the test substance (0.5 g or 0.5 mL) is applied to a shaved patch of skin and covered with a gauze patch for a specified duration (typically 4 hours).

-

Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

-

Scoring: The severity of the skin reactions is scored according to a standardized scale. The mean scores are used to classify the substance's skin irritation potential.

Serious Eye Damage/Eye Irritation (OECD Guideline 405)

This method assesses the potential of a substance to cause damage to the eye.

-

Test Animals: Albino rabbits are the recommended species.

-

Application: A single dose of the test substance (0.1 mL or 0.1 g) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.

-

Observation: The eyes are examined for corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at 1, 24, 48, and 72 hours after application.

-

Scoring: The ocular lesions are scored, and the substance is classified based on the severity and reversibility of the observed effects.

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for ensuring the safe handling of 2-Amino-6-methoxybenzonitrile in a research environment, from initial assessment to emergency response.

Caption: Logical workflow for the safe handling of chemical compounds.

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations. Waste materials should be handled by a licensed waste disposal company. Do not allow the product to enter drains or waterways.

Disclaimer: This document is intended as a guide and is not exhaustive. It is the responsibility of the user to conduct a thorough risk assessment before handling this chemical. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier.

References

- 1. schc.org [schc.org]

- 2. researchgate.net [researchgate.net]

- 3. Assessment of the potential germ cell mutagenicity of industrial and plant protection chemicals as part of an integrated study of genotoxicity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. schc.org [schc.org]

- 5. :: Environmental Analysis Health and Toxicology [eaht.org]

- 6. fishersci.com [fishersci.com]

Commercial Suppliers and Technical Guide for 2-Amino-6-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers, procurement considerations, and key experimental protocols for 2-Amino-6-methoxybenzonitrile (CAS No. 1591-37-3). This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals who utilize this chemical intermediate in their work.

Commercial Availability

2-Amino-6-methoxybenzonitrile is readily available from a variety of commercial suppliers. The table below summarizes key information from several vendors to facilitate comparison. Please note that pricing and availability are subject to change and should be confirmed directly with the suppliers.

| Supplier | Product Code | Purity | Available Quantities |

| Biosynth | FA10519 | Not specified | 5 g, 10 g, 25 g |

| Cenmed | C007B-506404 | ≥98% | 1 g |

| LookChem | Not specified | >95% to 95+% | 1 g, 2 G, 5 g, 10 g, 25 g |

| MOLBASE | JH-69339A | 98% | 100 g, 1 kg |

| MOLBASE | DT-02385 | 95% | 25 g, 100 g |

Procurement and Quality Control Workflow

The procurement and subsequent quality control of chemical intermediates are critical steps in research and development to ensure the reliability and reproducibility of experimental results. A typical workflow is outlined below.

Caption: A typical workflow for the procurement and quality control of a chemical intermediate.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analytical characterization of 2-Amino-6-methoxybenzonitrile. These protocols are based on general procedures for similar compounds and may require optimization.

Synthesis of 2-Amino-6-methoxybenzonitrile

A common synthetic route to 2-Amino-6-methoxybenzonitrile involves the amination of a difluoro- or dinitro- substituted precursor. The following is a representative protocol adapted from the synthesis of analogous compounds.

Materials:

-

2,6-Difluoro-benzonitrile or 2,6-Dinitrobenzonitrile

-

Sodium methoxide

-

Ammonia (gas or aqueous solution)

-

Anhydrous solvent (e.g., Dimethyl sulfoxide - DMSO, or Tetrahydrofuran - THF)

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Methoxylation: In a dry round-bottom flask under an inert atmosphere, dissolve 2,6-difluoro-benzonitrile (1 equivalent) in the anhydrous solvent. Add sodium methoxide (1.1 equivalents) portion-wise at room temperature. Stir the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Amination: Once the methoxylation is complete, carefully introduce ammonia into the reaction mixture. This can be done by bubbling ammonia gas through the solution or by adding a concentrated aqueous ammonia solution. The reaction is typically heated to 50-80°C and stirred for several hours to overnight.

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Quench the reaction by adding water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds.

Materials:

-

Crude 2-Amino-6-methoxybenzonitrile

-

Suitable solvent (e.g., ethanol, methanol, or a mixture with water)

-

Erlenmeyer flask

-

Hot plate

-

Buchner funnel and filter flask

-

Filter paper

Procedure:

-

Solvent Selection: In a test tube, determine a suitable solvent or solvent system in which the crude product is sparingly soluble at room temperature but highly soluble when heated.

-

Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid is completely dissolved.

-

Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can be placed in an ice bath once it has reached room temperature.

-

Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Quality Control by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of a compound.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Mobile Phase:

-

A gradient of acetonitrile and water is typically used. For example, a linear gradient from 20% to 80% acetonitrile over 20 minutes.

Procedure:

-

Sample Preparation: Prepare a stock solution of 2-Amino-6-methoxybenzonitrile in the mobile phase (e.g., 1 mg/mL).

-

Injection: Inject a small volume (e.g., 10 µL) of the sample solution onto the HPLC system.

-

Detection: Monitor the elution of the compound using a UV detector, typically at a wavelength where the analyte has strong absorbance (e.g., 254 nm).

-

Data Analysis: The purity is determined by the relative peak area of the main component compared to the total area of all peaks in the chromatogram.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for confirming the chemical structure of a molecule.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures.

Expected ¹H NMR Spectral Data (Predicted):

-

Aromatic protons: Signals in the range of δ 6.5-7.5 ppm.

-

Methoxy protons (-OCH₃): A singlet around δ 3.8-4.0 ppm.

-

Amino protons (-NH₂): A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

Expected ¹³C NMR Spectral Data (Predicted):

-

Aromatic carbons: Signals in the range of δ 100-160 ppm.

-

Nitrile carbon (-C≡N): A signal around δ 115-120 ppm.

-

Methoxy carbon (-OCH₃): A signal around δ 55-60 ppm.

Role in Drug Discovery and Relevant Signaling Pathways

Substituted benzonitriles, such as 2-Amino-6-methoxybenzonitrile, are important structural motifs in medicinal chemistry. The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, while the amino and methoxy groups provide points for further chemical modification. These compounds are often utilized as key intermediates in the synthesis of kinase inhibitors, which are a major class of targeted cancer therapies.

Many kinase inhibitors target signaling pathways that are aberrantly activated in cancer cells, such as the Epidermal Growth Factor Receptor (EGFR) pathway. The diagram below illustrates a simplified representation of a generic kinase signaling pathway that can be targeted by inhibitors derived from intermediates like 2-Amino-6-methoxybenzonitrile.

Caption: A simplified kinase signaling pathway targeted by inhibitors.

The Strategic Utility of 2-Amino-6-methoxybenzonitrile in the Synthesis of Bioactive Heterocycles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-methoxybenzonitrile is a versatile aromatic building block that serves as a crucial starting material in the synthesis of a variety of heterocyclic compounds, particularly those with significant biological activity. Its unique substitution pattern, featuring an ortho-disposed amine and nitrile group, along with a methoxy substituent, provides a reactive scaffold for the construction of fused ring systems. This guide explores the pivotal role of 2-Amino-6-methoxybenzonitrile in synthetic chemistry, with a particular focus on its application in the preparation of quinazoline derivatives that have emerged as potent inhibitors of key signaling pathways implicated in cancer.

The primary synthetic utility of 2-Amino-6-methoxybenzonitrile lies in its ability to undergo cyclocondensation reactions to form quinazolines. The amino and nitrile functionalities are perfectly poised to react with a single carbon source, such as formamide or guanidine, to construct the pyrimidine ring of the quinazoline system. The methoxy group at the 6-position of the benzonitrile translates to a 7-methoxy substituent on the resulting quinazoline ring. This 7-methoxyquinazoline scaffold is a key pharmacophore in a number of clinically important Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors.

This technical guide will provide an overview of the key synthetic transformations of 2-Amino-6-methoxybenzonitrile, detailed experimental protocols for the synthesis of a key quinazoline intermediate, a summary of relevant quantitative data, and a visualization of the biological signaling pathway targeted by the resulting molecules.

Core Synthesis Pathway: From 2-Amino-6-methoxybenzonitrile to 7-Methoxy-4-aminoquinazolines

The most prominent application of 2-Amino-6-methoxybenzonitrile in medicinal chemistry is its conversion to 7-methoxy-substituted quinazolines. These compounds are of high interest as they form the core structure of several approved and investigational drugs that target the tyrosine kinase domain of the Epidermal Growth Factor Receptor (EGFR). The general synthetic approach involves a cyclocondensation reaction with a suitable C1 synthon. A common and effective method is the reaction with guanidine salts to form 2,4-diamino-7-methoxyquinazoline.

Logical Workflow for the Synthesis of 2,4-Diamino-7-methoxyquinazoline

Caption: Synthetic route from 2-Amino-6-methoxybenzonitrile to 2,4-Diamino-7-methoxyquinazoline.

Quantitative Data Presentation

The efficiency of the synthesis of quinazoline derivatives from 2-aminobenzonitriles can be influenced by the choice of reactants and reaction conditions. Below is a summary of representative yields for the synthesis of related 2-amino-quinazoline derivatives, highlighting the general efficacy of these cyclization strategies.

| Starting Material | Reagent | Product | Yield (%) | Reference |

| 2-Aminobenzonitrile derivative | Guanidine Hydrochloride | 2,4-Diaminopyrimidine derivative | 42-76 | [1] |

| 2-Aminobenzonitrile | N-Benzyl Cyanamide | 2-Amino-4-iminoquinazoline | High | [2] |

| 2-Amino-4-chlorobenzoic acid | Formamide | 7-Chloro-quinazolin-4(3H)-one | 82.3 | [3] |

Note: The yields presented are for analogous reactions and serve to illustrate the general efficiency of the synthetic methodologies. Specific yields for the reaction of 2-Amino-6-methoxybenzonitrile may vary.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of a 2,4-diamino-7-methoxyquinazoline derivative, adapted from established procedures for the cyclocondensation of 2-aminobenzonitriles with guanidine.

Synthesis of 2,4-Diamino-7-methoxyquinazoline

Materials:

-

2-Amino-6-methoxybenzonitrile

-

Guanidine hydrochloride

-

Anhydrous solvent (e.g., trifluoroethanol, chlorobenzene)

-

Stir bar

-

Microwave vial or round-bottom flask with reflux condenser

-

Heating source (microwave reactor or oil bath)

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: In a microwave vial, combine 2-Amino-6-methoxybenzonitrile (1.0 eq) and guanidine hydrochloride (1.2 eq).[1]

-

Solvent Addition: Add the anhydrous solvent (e.g., trifluoroethanol) to the vial.[1]

-

Reaction: Seal the vial and heat the mixture to 160°C in a microwave reactor for the specified time (typically 30-60 minutes), with stirring.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by trituration with a suitable solvent (e.g., water or ethanol) to remove any remaining starting materials and inorganic salts, followed by filtration and drying. Further purification can be achieved by recrystallization or column chromatography if necessary.

-

Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Significance and Signaling Pathway

Derivatives of 7-methoxyquinazoline synthesized from 2-Amino-6-methoxybenzonitrile are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) and in some cases, dual inhibitors of EGFR and c-Met (mesenchymal-epithelial transition factor) tyrosine kinases.[4] Both EGFR and c-Met are key regulators of cell proliferation, survival, and migration. In many cancers, these receptors are overexpressed or mutated, leading to uncontrolled cell growth.[5][6]

Inhibition of EGFR and c-Met blocks the downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[5][6] This disruption of oncogenic signaling can lead to cell cycle arrest and apoptosis in cancer cells.

EGFR and c-Met Signaling Pathways and Inhibition

Caption: Inhibition of EGFR and c-Met signaling by 7-methoxyquinazoline derivatives.

Conclusion

2-Amino-6-methoxybenzonitrile is a highly valuable and strategic building block in modern organic and medicinal chemistry. Its utility in the efficient synthesis of the 7-methoxyquinazoline scaffold provides a direct route to a class of compounds with proven therapeutic potential as anticancer agents. The ability to readily construct these complex heterocyclic systems underscores the importance of this precursor in drug discovery and development. The methodologies outlined in this guide, coupled with an understanding of the targeted biological pathways, provide a solid foundation for researchers and scientists working to develop the next generation of targeted therapies.

References

- 1. Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Quinazolines from 2-Amino-6-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of quinazoline derivatives starting from 2-amino-6-methoxybenzonitrile. Quinazolines are a pivotal class of nitrogen-containing heterocyclic compounds, renowned for their broad spectrum of biological and pharmacological activities, making them privileged structures in drug discovery.[1] This document outlines a common synthetic strategy, presents key quantitative data, and offers detailed experimental procedures to guide researchers in the efficient synthesis of these valuable compounds.

Introduction

Quinazoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a range of therapeutic properties including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant activities.[1][2] The synthesis of quinazolines from readily available precursors is a subject of ongoing research. One effective strategy involves the utilization of substituted 2-aminobenzonitriles. This document focuses on the synthesis of quinazolines from 2-amino-6-methoxybenzonitrile, a versatile starting material for creating a variety of substituted quinazoline analogs. The methodologies described herein are based on established catalytic and metal-free synthetic routes.[3][4][5]

Synthetic Strategies and Data

The synthesis of quinazolines from 2-aminobenzonitriles can be achieved through several efficient methods. A common approach involves a tandem reaction where the 2-aminobenzonitrile is first converted to an intermediate that subsequently undergoes cyclization to form the quinazoline ring. Various catalytic systems, including those based on transition metals like cobalt, ruthenium, and palladium, have been successfully employed to facilitate this transformation.[4][5][6] Additionally, metal-free protocols offer an environmentally benign alternative.[3]

Below is a summary of representative synthetic approaches and the corresponding yields for the synthesis of quinazoline derivatives from various 2-aminobenzonitriles. While specific data for 2-amino-6-methoxybenzonitrile is extrapolated from these general methods, these examples provide a strong indication of the expected efficiency of the synthesis.

| Entry | Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield (%) | Reference |

| 1 | 2-Aminobenzonitrile | Aliphatic Alcohol/Water | Ru(II) complex | Quinazolinone derivative | Good to Excellent | [4] |

| 2 | 2-Aminobenzonitrile | Aliphatic Alcohol/Water | Cobalt salt / P(CH₂CH₂PPh₂)₃ | Quinazolinone derivative | Not Specified | [5] |

| 3 | 2-Aminobenzonitrile | N-Benzyl Cyanamide | Hydrochloric acid / HFIP | 2-Amino-4-iminoquinazoline derivative | High | [2] |

| 4 | 2-Aminobenzonitrile | CO₂ (atmospheric pressure) | [P₄₄₄₂][1-MHy] (Ionic Liquid) | Quinazoline-2,4(1H,3H)-dione | 97% | [7] |

Experimental Protocols

This section provides a detailed, generalized protocol for the synthesis of a 4-substituted-8-methoxyquinazoline from 2-amino-6-methoxybenzonitrile via a palladium-catalyzed three-component reaction. This method is adapted from established procedures for similar substrates.[3]

Materials:

-

2-Amino-6-methoxybenzonitrile

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Aldehyde (e.g., Benzaldehyde)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Nitrogen or Argon gas supply

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates

-

Column chromatography setup

-

NMR spectrometer and Mass spectrometer for characterization

Procedure:

-

Reaction Setup: To a dry round-bottom flask, add 2-amino-6-methoxybenzonitrile (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the aldehyde (1.1 mmol).

-

Catalyst and Base Addition: Add palladium(II) acetate (0.05 mmol), triphenylphosphine (0.1 mmol), and potassium carbonate (2.0 mmol).

-

Solvent Addition and Inert Atmosphere: Add anhydrous 1,4-dioxane (5 mL) to the flask. Purge the flask with nitrogen or argon gas for 5-10 minutes to ensure an inert atmosphere.

-

Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and then with brine (15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure quinazoline derivative.

-

Characterization: Characterize the structure of the final product using NMR spectroscopy (¹H NMR, ¹³C NMR) and Mass Spectrometry.

Visualizations

The following diagrams illustrate the general synthetic workflow and a potential signaling pathway where the synthesized quinazoline derivatives could be investigated for their biological activity.

Caption: General workflow for the synthesis of quinazoline derivatives.

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.[8]

Applications in Drug Development